molecular formula C22H24N4O2 B2840034 6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline CAS No. 2309557-63-7

6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline

Cat. No.: B2840034
CAS No.: 2309557-63-7
M. Wt: 376.46
InChI Key: IAPMKOSRMNGBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase that plays a critical role in signaling within hematopoietic cells [https://patents.google.com/patent/WO2013153493A1/]. The specific inhibition of the delta isoform over other class I PI3Ks (α, β, γ) makes this compound a valuable tool for dissecting the PI3Kδ pathway in physiological and disease contexts without the confounding effects of broader PI3K inhibition. Its primary research applications are in the fields of immunology and oncology, where it is used to investigate B-cell and T-cell activation, migration, and function. Researchers utilize this compound to study its effects on diseases driven by aberrant PI3Kδ signaling, such as rheumatoid arthritis, allergic asthma, and hematological malignancies like chronic lymphocytic leukemia and non-Hodgkin lymphoma [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3560332/]. By selectively targeting PI3Kδ, this inhibitor helps elucidate mechanisms of immune dysregulation and provides a research basis for developing targeted therapeutics for inflammatory conditions and specific cancer types.

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-16(2)24-14-25-21(15)28-13-17-7-10-26(11-8-17)22(27)19-5-6-20-18(12-19)4-3-9-23-20/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPMKOSRMNGBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N6OC_{18}H_{22}N_{6}O, and it features a quinoline core substituted with a piperidine and a pyrimidine moiety. This unique structure is believed to contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimalarial agent and its effects on other biological systems. Key findings include:

  • Antimalarial Activity : Research indicates that derivatives of quinoline, including those with piperidine side chains, exhibit potent antimalarial activity against Plasmodium falciparum, with some compounds showing nanomolar potency. These findings suggest that the compound may serve as a lead for developing new antimalarial therapies .
  • Cytotoxicity Assessment : In vitro studies have shown that the active compounds derived from quinoline do not exhibit significant cytotoxicity at the maximum concentrations tested. This is crucial for their development as safe therapeutic agents .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Pathways : Similar quinoline derivatives have been shown to inhibit key enzymes involved in the metabolism of Plasmodium species, disrupting their lifecycle and leading to decreased viability .
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may also exhibit anti-inflammatory properties by inhibiting nitric oxide production in immune cells. This could provide additional therapeutic avenues for conditions characterized by inflammation .

Table 1: Antimalarial Activity of Quinoline Derivatives

Compound NameIC50 (µg/mL)Activity Level
Compound A0.014Excellent
Compound B0.050Good
Compound C5.87Moderate

Note: IC50 values indicate the concentration required to inhibit 50% of the target organism's growth.

Table 2: Cytotoxicity Assessment

Compound NameMaximum Concentration Tested (µg/mL)Cytotoxicity Observed
Compound A10No
Compound B20No
Compound C15No

Case Studies

  • Case Study on Antimalarial Efficacy : A study published in July 2020 synthesized various quinoline-piperidine analogues and tested their efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The results demonstrated that specific modifications to the piperidine side chain significantly enhanced antimalarial activity while maintaining low cytotoxicity levels .
  • Assessment of Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of quinoline derivatives by measuring nitric oxide production in LPS-stimulated RAW 264.7 cells. The results indicated that certain derivatives could effectively reduce nitric oxide levels, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations:
  • Synthesis Complexity : The target compound’s dimethylpyrimidinyloxy methyl group may require multi-step synthesis, similar to ’s use of pyridine as a solvent for carbamate formation.

Physicochemical Properties

  • Lipophilicity: The dimethylpyrimidinyloxy methyl group increases lipophilicity compared to simpler analogs like 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline . This may improve membrane permeability but reduce aqueous solubility.
  • Stability : Piperidine-carbonyl groups (as in ) are generally stable under physiological conditions, suggesting the target compound may have favorable pharmacokinetics .

Structure-Activity Relationship (SAR) Trends

  • Piperidine Substitution : Piperidine-1-carbonyl groups (common in ) enhance interactions with hydrophobic enzyme pockets.
  • Pyrimidine Modifications: Dimethylpyrimidine (target) vs. chloro/amino pyrimidines () may alter electron density and hydrogen-bonding capacity, impacting target affinity .
  • Quinoline Core: Substitution at the 6-position (target) vs. 2- or 4-positions (e.g., ) influences steric accessibility to biological targets.

Q & A

Q. What are the standard synthetic routes for 6-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the piperidine-4-(hydroxymethyl) intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Coupling the hydroxymethyl group with 5,6-dimethylpyrimidin-4-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 alkylation .
  • Step 3: Quinoline-piperidine coupling via amide bond formation, employing carbodiimide coupling agents (e.g., EDC/HOBt) or Schotten-Baumann reactions .
    Optimization Strategies:
  • Use high-throughput screening to vary solvents (e.g., DMF vs. THF), temperatures (0–80°C), and catalysts (e.g., DMAP for amidation).
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂, quinoline aromatic protons) and confirms stereochemistry. DEPT-135 differentiates CH₃, CH₂, and CH groups .
  • Mass Spectrometry (HRMS): High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and detects impurities (>98% purity threshold) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, C-O-C at ~1250 cm⁻¹ for ether) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits, given the compound’s quinoline-pyrimidine pharmacophore .
  • Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values. Include controls for cytotoxicity (e.g., HEK-293 normal cells) .
  • Protein Binding Studies: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (Kd) to target proteins .

Advanced Research Questions

Q. How can computational methods aid in predicting biological targets and binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s pyrimidine-ether moiety and ATP-binding pockets of kinases. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • Pharmacophore Mapping: Generate 3D pharmacophore models (e.g., LigandScout) to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for target engagement .
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and topological indices to predict activity against related targets .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., IC₅₀ ranges in kinase panels) and apply statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers or assay-specific biases .
  • Orthogonal Validation: Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular IC₅₀). Cross-check with genetic knockdown (siRNA/CRISPR) to verify target specificity .
  • Structural Analog Comparison: Compare activity profiles of analogs (e.g., 6,7-dimethoxyquinoline derivatives) to isolate substituent effects on potency .

Q. How can structure-activity relationships (SAR) guide pharmacophore modification for enhanced selectivity?

Methodological Answer:

  • Core Modifications: Replace the piperidine ring with morpholine or azetidine to assess conformational effects on target binding .
  • Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position to modulate π-π stacking in hydrophobic pockets .
  • Prodrug Design: Attach hydrolyzable groups (e.g., acetyl) to the quinoline nitrogen to improve solubility and bioavailability .
    Validation: Test derivatives in parallel assays (e.g., kinase selectivity panels) and correlate structural changes with activity shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.